molecular formula C12H14ClFN2O2 B2426046 N-(tert-butylcarbamoyl)-2-chloro-6-fluorobenzamide CAS No. 218456-50-9

N-(tert-butylcarbamoyl)-2-chloro-6-fluorobenzamide

Cat. No.: B2426046
CAS No.: 218456-50-9
M. Wt: 272.7
InChI Key: CUIBCJMWKOZMKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the overall yield of the reaction .


Molecular Structure Analysis

This involves understanding the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical and Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, and reactivity .

Mechanism of Action

If the compound is a drug or an enzyme, its mechanism of action would be studied. This involves understanding how the compound interacts with its target and the biochemical processes it affects .

Safety and Hazards

This involves understanding the safety measures that need to be taken while handling the compound. It includes its toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or suggesting future research directions. It could include potential applications of the compound, improvements in its synthesis, or new reactions it could be used in .

Properties

IUPAC Name

N-(tert-butylcarbamoyl)-2-chloro-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2O2/c1-12(2,3)16-11(18)15-10(17)9-7(13)5-4-6-8(9)14/h4-6H,1-3H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIBCJMWKOZMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC(=O)C1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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